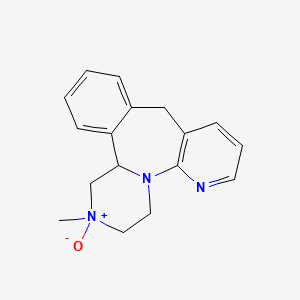

Mirtazapine N-Oxide

描述

米氮平N-氧化物是米氮平的代谢产物,米氮平是一种四环类抗抑郁药,主要用于治疗重度抑郁症。米氮平本身以其独特的作用机制而闻名,该机制涉及拮抗中枢突触前α-2肾上腺素受体,从而导致去甲肾上腺素和血清素释放增加。 米氮平N-氧化物是通过米氮平的代谢氧化形成的,并保留了其母体化合物的一些药理特性 .

准备方法

合成路线和反应条件: 米氮平N-氧化物的合成通常涉及米氮平的氧化。这可以通过在受控条件下使用各种氧化剂来实现,例如过氧化氢或过酸。 反应通常在二氯甲烷或乙腈等有机溶剂中进行,温度保持在室温到略微升高的温度,以确保反应顺利进行 .

工业生产方法: 米氮平N-氧化物的工业生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器,其中米氮平使用工业级氧化剂进行氧化。 反应条件经过优化,以最大限度地提高产率和纯度,并使用结晶或色谱等技术纯化产物 .

化学反应分析

Oxidation and Formation Pathways

Mirtazapine N-oxide is primarily synthesized via oxidation of mirtazapine. Key methods include:

-

Chemical Oxidation :

Peracetic acid () in dichloromethane () at room temperature achieves near-quantitative yields (90%) . This reaction proceeds via electrophilic attack on the tertiary amine nitrogen, forming the N-oxide functional group. -

Enzymatic Oxidation :

In vivo, cytochrome P450 enzymes (CYP3A4 and CYP1A2) catalyze the oxidation of mirtazapine to its N-oxide metabolite . This pathway is a minor route compared to demethylation and hydroxylation but is significant in pharmacodynamic studies .

Reduction Reactions

This compound can revert to the parent compound under reductive conditions:

-

Catalytic Hydrogenation :

Hydrogen gas () in the presence of palladium or platinum catalysts reduces the N-oxide back to mirtazapine . -

Metal Hydrides :

Lithium aluminum hydride () in tetrahydrofuran () under reflux effectively reduces the N-oxide to mirtazapine .

Substitution and Stability

While substitution reactions are less common, theoretical and experimental data suggest potential pathways:

-

Halogenation :

Electrophilic halogenating agents (e.g., ) may substitute hydrogen atoms on the aromatic rings, though no specific examples are documented in the literature. -

Hydrolysis :

Under strongly acidic or alkaline conditions, the N-oxide group may undergo hydrolysis, but this is not a major degradation pathway .

Key Reaction Parameters

Analytical and Synthetic Challenges

-

Impurity Profile :

This compound is a common impurity in mirtazapine synthesis, often persisting at levels up to 0.3% in final products . Its removal requires rigorous purification due to structural similarity to the parent compound. -

Stability :

The N-oxide is stable under ambient conditions but degrades under prolonged exposure to light or extreme pH .

Biological Implications

科学研究应用

Pharmacokinetics and Metabolism

Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including mirtazapine N-oxide. The pharmacokinetic profile of this compound has been studied through various methods, including enantioselective separation techniques. A study demonstrated a chiral capillary zone electrophoresis method that allowed for the simultaneous separation of mirtazapine and its metabolites, including this compound, which aids in understanding their pharmacokinetic behaviors post-administration .

Key Findings:

- Detection Methods : The developed method achieved a lower limit of quantification of 0.5 ng/mL for this compound, facilitating pharmacokinetic studies in human subjects .

- Biotransformation Pathways : Mirtazapine is primarily metabolized via demethylation and hydroxylation processes, with this compound being one of the significant metabolites formed during these processes .

Therapeutic Implications

This compound's role in enhancing the therapeutic effects of mirtazapine is an area of ongoing research. While mirtazapine is primarily indicated for major depressive disorder, its metabolites may contribute to its overall efficacy and side effect profile.

Clinical Studies:

- Antidepressant Efficacy : Mirtazapine has shown effectiveness in treating major depressive disorder and associated symptoms such as insomnia and anxiety. The efficacy of mirtazapine has been compared with other antidepressants, indicating that it may provide similar or superior outcomes in certain patient populations .

- Impact on Nitric Oxide Levels : A study involving patients with major depressive disorder showed that treatment with mirtazapine influenced plasma levels of nitric oxide metabolites. This suggests that this compound might play a role in modulating nitric oxide levels, which are crucial for endothelial function and overall cardiovascular health .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Depression Treatment : In a randomized controlled trial assessing the efficacy of mirtazapine in patients with methamphetamine use disorder, it was observed that treatment led to reduced substance use and improved depressive symptoms. The role of this compound in this context remains an area for further exploration .

- Pharmacokinetic Variability : Variations in pharmacokinetics among different demographics (e.g., age and gender) have been noted, which may affect the metabolism of mirtazapine to its N-oxide form. Understanding these differences can inform dosing strategies and improve therapeutic outcomes .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Metabolite | This compound |

| Primary Indication | Major Depressive Disorder |

| Detection Method | Chiral capillary zone electrophoresis (lower limit 0.5 ng/mL) |

| Key Metabolic Pathways | Demethylation and hydroxylation |

| Clinical Efficacy | Comparable efficacy to other antidepressants; influences nitric oxide levels |

| Demographic Variability | Pharmacokinetics vary by age and gender; higher concentrations noted in females and elderly patients |

作用机制

米氮平N-氧化物通过与米氮平相同的分子靶标相互作用来发挥作用。它充当中枢突触前α-2肾上腺素受体的拮抗剂,抑制对突触前神经的负反馈,并导致去甲肾上腺素释放增加。 此外,它阻断突触后5-HT2和5-HT3血清素受体,这有助于减少与选择性血清素再摄取抑制剂相关的恶心和焦虑等副作用 .

类似化合物:

- 氯米帕明N-氧化物

- 多虑平N-氧化物

- 西酞普兰N-氧化物

- 氯氮平N-氧化物

- 奥氮平N-氧化物

比较: 米氮平N-氧化物在其对去甲肾上腺素和血清素受体的双重作用方面是独一无二的,这使其有别于其他主要作用于单一神经递质系统的N-氧化物代谢产物。 这种双重作用有助于其在治疗重度抑郁症时具有更少的副作用 .

相似化合物的比较

- Clomipramine N-oxide

- Doxepin N-oxide

- Citalopram N-oxide

- Clozapine N-oxide

- Olanzapine N-oxide

Comparison: Mirtazapine N-oxide is unique in its dual action on both norepinephrine and serotonin receptors, which distinguishes it from other N-oxide metabolites that may primarily act on a single neurotransmitter system. This dual action contributes to its efficacy in treating major depressive disorder with fewer side effects .

生物活性

Mirtazapine N-Oxide is a metabolite of the antidepressant mirtazapine, which is primarily known for its role in treating major depressive disorder. This article delves into the biological activity of this compound, exploring its pharmacological effects, potential therapeutic applications, and related research findings.

Overview of Mirtazapine

Mirtazapine is a tetracyclic antidepressant that acts primarily as an antagonist at central adrenergic and serotonergic receptors. It enhances noradrenergic and serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. Mirtazapine is also noted for its unique pharmacological profile, including sedative properties due to antagonism at histamine H1 receptors .

Metabolism and Formation of this compound

Mirtazapine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The N-oxidation pathway leads to the formation of this compound, which has been identified as an inactive metabolite .

Key Metabolites of Mirtazapine

| Metabolite | Activity Level | Formation Pathway |

|---|---|---|

| Mirtazapine | Active | Direct administration |

| N-Demethylmirtazapine | Lower activity | Demethylation |

| 8-Hydroxymirtazapine | Lower activity | Hydroxylation |

| This compound | Inactive | N-oxidation |

Antioxidant Properties

Research indicates that mirtazapine exhibits significant antioxidant properties. A study demonstrated that mirtazapine protects against oxidative stress induced by cisplatin in rat brains. The treatment resulted in decreased levels of malondialdehyde (MDA) and myeloperoxidase (MPO), while restoring levels of total glutathione (tGSH) and nitric oxide (NO) end products to normal . This suggests that mirtazapine may offer chemoprotective benefits through its antioxidant mechanisms.

Anti-inflammatory Effects

In addition to its antioxidant activity, mirtazapine has been shown to possess anti-inflammatory properties. In various animal models, mirtazapine treatment reduced inflammatory markers and improved histopathological outcomes in conditions such as ischemia-reperfusion injury in kidneys .

Case Studies

-

Cisplatin-Induced Oxidative Stress :

- Objective : To assess the protective effects of mirtazapine against cisplatin-induced oxidative stress.

- Methodology : Rats were divided into control and treatment groups, with mirtazapine administered at varying doses.

- Results : Significant reductions in oxidative stress markers were observed in treated animals compared to controls, indicating a protective effect against DNA damage .

- Diabetic Nephropathy :

Clinical Implications

While the primary focus remains on mirtazapine's antidepressant effects, its metabolites, particularly this compound, have not shown significant pharmacological activity. However, understanding the broader biological activities of mirtazapine itself can provide insights into potential therapeutic applications beyond depression.

属性

IUPAC Name |

5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676048 | |

| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-12-6 | |

| Record name | Mirtazapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is Mirtazapine N-oxide formed in the body?

A1: this compound is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including this compound. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of this compound in mammals, including humans.

Q2: What analytical methods are available for detecting and quantifying this compound in biological samples?

A2: Several analytical methods have been developed for the detection and quantification of this compound in biological samples:

- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and this compound in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.

- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and this compound. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。